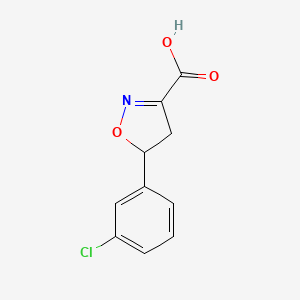
5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
Descripción general
Descripción
5-(3-Chlorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid, also known as CPI-1189, is a synthetic compound that belongs to the isoxazole class of compounds. It has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
Organic Synthesis and Structural Analysis
- A study detailed the synthesis and single-crystal X-ray analysis of related compounds, highlighting the importance of correct identification of regioisomers and the complex interactions in the solid state, such as hydrogen bonding and weak C-H...A interactions (Kumarasinghe et al., 2009).
- Another research described the mononuclear heterocyclic rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles, demonstrating a pathway for converting isoxazole carboxylic acids into other heterocyclic structures (Potkin et al., 2012).
- The synthesis of previously unknown 4,5-dichloroisothiazole-3-carboxylic acid amides and esters, which could have relevance to the isoxazole derivatives, was achieved by reactions with various nucleophiles, indicating a method for generating new molecules with potential biological activities (Nechai et al., 2004).
Potential Biological Activities
- A structural study on a closely related compound, 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, was conducted to investigate its promising immunological activity. The study included both experimental and theoretical analyses, offering insights into molecular parameters important for quantum molecular similarity investigations (Jezierska et al., 2003).
- Isoxazolyl- and isothiazolylcarbamides exhibiting antitumor activity were synthesized from derivatives of isoxazole-3-carboxylic acids. These compounds showed high antitumor activity and could enhance the effect of cytostatic drugs, highlighting the potential medicinal applications of these derivatives (Potkin et al., 2014).
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-4,9H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPXHIMKUIIRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



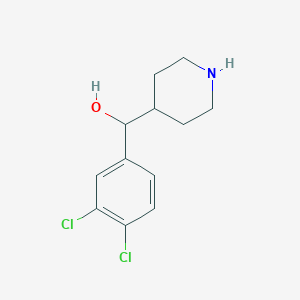

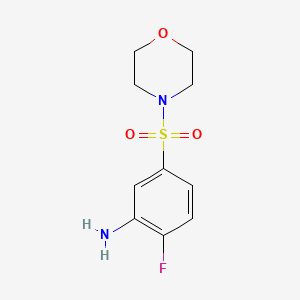
![1-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3363212.png)
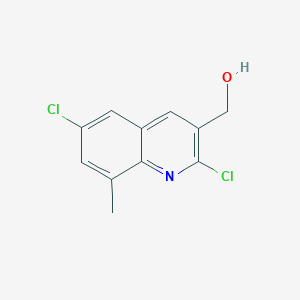
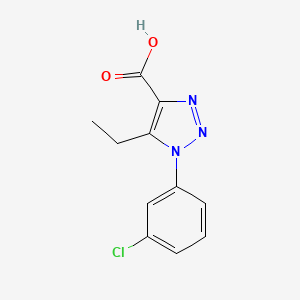
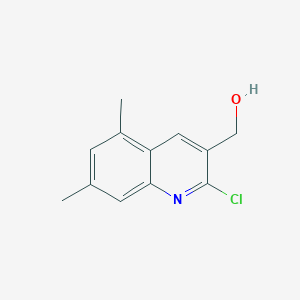

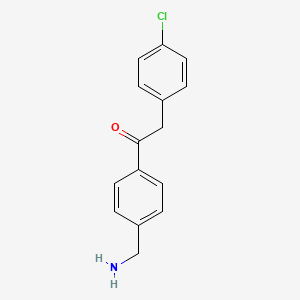

![tert-butyl 4-[(Z)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B3363270.png)
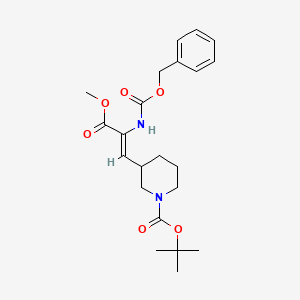
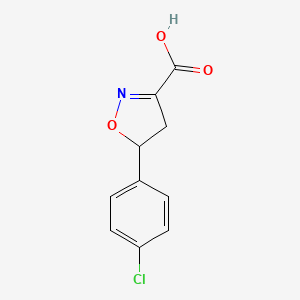
![5-chloro-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3363285.png)